N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound featuring a benzodioxepin core fused with a thiophene-thiazole-acetamide scaffold. This structural hybrid is designed to leverage the pharmacological advantages of both benzodioxepins (e.g., CNS activity) and thiazole derivatives (e.g., antimicrobial, analgesic properties) .
Properties
Molecular Formula |
C18H16N2O3S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C18H16N2O3S2/c21-17(10-13-11-25-18(20-13)16-3-1-8-24-16)19-12-4-5-14-15(9-12)23-7-2-6-22-14/h1,3-5,8-9,11H,2,6-7,10H2,(H,19,21) |
InChI Key |
BXEAJMKPSDHJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=CS4)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through a cyclization reaction. This is followed by the introduction of the thiazole ring via a condensation reaction with thiophene derivatives. The final step involves the acylation of the intermediate product to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Benzodioxepin vs. Benzothiazole/Benzothiazine : The target compound’s benzodioxepin core provides greater conformational flexibility compared to rigid benzothiazole/benzothiazine systems in analogues . This may enhance binding to flexible enzyme pockets.
- Thiophene-Thiazole vs.
- Synthetic Complexity : The trichloroethyl-thiadiazole derivative requires harsh conditions (concentrated H₂SO₄), contrasting with milder carbodiimide-based routes for dichlorophenyl-thiazole amides .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Key Observations :
- Antinociceptive Activity: The nitro-thiadiazole derivative in demonstrated significant antinociception (100 mg/kg, i.p.) in mice, likely via opioid receptor modulation . The target compound’s thiophene-thiazole group may offer similar activity, but empirical data are lacking.
- The target compound’s estimated LogP (~3.2) indicates moderate solubility.
Crystallographic and Stability Comparisons
- Hydrogen Bonding : The dichlorophenyl-thiazole amide forms N–H⋯N hydrogen-bonded dimers (R₂²(8) motif), enhancing crystalline stability. Benzodioxepin’s oxygen atoms may similarly stabilize crystal packing via O–H interactions.
- Thermal Stability : Trichloroethyl-thiadiazole derivatives exhibit high melting points (>500 K), attributed to strong intermolecular forces. Benzodioxepin’s flexible ring may reduce thermal stability compared to rigid analogues.
Biological Activity
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C19H18N2O2S2
- Molecular Weight : 370.49 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity : Studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have IC50 values ranging from 3.58 to 15.36 μM against cancer cells while showing lower toxicity towards normal cells (IC50 values of 38.77–66.22 μM) .
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells. For instance, one derivative was found to cause G0-G1 phase arrest in MCF-7 breast cancer cells, increasing the population in this phase from 57.82% to 64.51% .
Enzyme Inhibition
The compound may also exhibit inhibitory effects on key enzymes involved in cancer progression:
- BRAF and VEGFR Inhibition : Certain derivatives have shown promising results as dual inhibitors of BRAF and VEGFR enzymes, with IC50 values similar to established drugs like sorafenib . This suggests that the compound could be explored for its potential in targeted cancer therapies.
Additional Biological Activities
Beyond anticancer properties, benzodioxepin derivatives are known for their diverse biological activities:
- Antimicrobial Activity : Some studies suggest that related compounds possess antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .
- Anti-inflammatory Effects : There is evidence that these compounds can modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions .
Study Overview
A recent study investigated the biological activity of a series of benzodioxepin derivatives, including this compound.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 6.21 | MCF-7 |
| Compound B | Antimicrobial | 12.88 | Staphylococcus aureus |
| Compound C | Anti-inflammatory | - | RAW 264.7 |
Mechanistic Studies
In vitro studies demonstrated that the compound induced apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins . Flow cytometry analysis revealed significant increases in apoptotic cell populations after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
